molecular formula C12H20N2O5S2 B2921316 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 871480-96-5

4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2921316
CAS No.: 871480-96-5
M. Wt: 336.42
InChI Key: YXSLRJZAYHRDPE-UHFFFAOYSA-N
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Description

4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a synthetic organic compound. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a benzene ring substituted with methoxy, sulfonamide, and isopropyl groups, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process may start with the nitration of a benzene derivative, followed by reduction to form an amine. Subsequent sulfonation and methylation steps yield the final product. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzene ring or the sulfonamide group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 4-formyl-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biological research, sulfonamides are known for their antimicrobial properties. This compound may be studied for its potential activity against various bacterial strains.

Medicine

Sulfonamide derivatives are widely used in pharmaceuticals. This compound could be investigated for its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound may be used in the production of dyes, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The sulfonamide group can mimic natural substrates, leading to competitive inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(propan-2-yl)benzene-1-sulfonamide
  • 3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide
  • 4-methoxy-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Uniqueness

Compared to similar compounds, 4-methoxy-3-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide has a unique combination of functional groups that may confer distinct chemical reactivity and biological activity. Its specific structure allows for targeted interactions in various applications, making it a compound of interest in scientific research.

Properties

IUPAC Name

4-methoxy-3-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5S2/c1-9(2)13-21(17,18)10-6-7-12(19-4)11(8-10)14(3)20(5,15)16/h6-9,13H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSLRJZAYHRDPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=C(C=C1)OC)N(C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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